molecular formula C22H17BrN2O4 B3912121 N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B3912121
M. Wt: 453.3 g/mol
InChI Key: NKIAPAIZEHFSQY-CPNJWEJPSA-N
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Description

N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan carboxamides This compound is characterized by its unique structure, which includes a furan ring, a bromophenyl group, and an acetylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling with Acetylanilino Moiety: The acetylanilino group is coupled to the intermediate product through a condensation reaction, often using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For example, in cancer research, it may inhibit kinases involved in cell signaling, thereby preventing tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
  • N-[(E)-3-(4-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Uniqueness

N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4/c1-14(26)16-6-10-18(11-7-16)24-21(27)19(13-15-4-8-17(23)9-5-15)25-22(28)20-3-2-12-29-20/h2-13H,1H3,(H,24,27)(H,25,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIAPAIZEHFSQY-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 2
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N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 3
N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 4
N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 6
N-[(E)-3-(4-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

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